molecular formula C9H8ClFO3 B2645571 5-Chloro-2-ethoxy-4-fluorobenzoic acid CAS No. 1805820-29-4

5-Chloro-2-ethoxy-4-fluorobenzoic acid

Cat. No.: B2645571
CAS No.: 1805820-29-4
M. Wt: 218.61
InChI Key: KODAOWMPWHAGHF-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-4-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-ethoxy-4-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-4-fluorobenzoic acid is unique due to the presence of all three substituents (chloro, ethoxy, and fluoro) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODAOWMPWHAGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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